molecular formula C24H33N3O2 B5525929 2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5525929
M. Wt: 395.5 g/mol
InChI Key: ZYIBSCJYKZOAGO-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of compounds known as diazaspiro[5.5]undecanes, which are known for their complex molecular architecture and potential relevance in pharmacology and synthetic chemistry. These compounds are characterized by their spirocyclic structure containing nitrogen atoms and a diverse range of substituents influencing their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves multiple steps, including Michael addition reactions, asymmetric synthesis techniques, and stereoselective synthesis procedures. For example, Ibuka et al. (1981) describe the stereoselective synthesis of a related spiro compound using cyclohexenyl methyl ketone as a starting material, which could be adapted for synthesizing the target compound (Ibuka et al., 1981). Similarly, Yang et al. (2008) discuss a divergent synthesis approach for diazaspiro[5.5]undecanes, emphasizing the role of Michael addition and chiral auxiliary reagents (Yang et al., 2008).

Scientific Research Applications

Antihypertensive Applications

2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one and its derivatives have been extensively studied for their potential as antihypertensive agents. Research has shown that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate significant antihypertensive activity, particularly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis and Structural Studies

Efficient synthesis techniques and structural analyses of diazaspiro compounds have been developed. Aggarwal et al. (2014) reported the catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecan-3-ones, which were confirmed by X-ray analysis and showed that molecular interactions play a significant role in crystal packing (Aggarwal, Vij, & Khurana, 2014).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, is another area of interest. This method relies on the annulation of primary amines with resin-bound bismesylates and has been effective in synthesizing various heterocycles (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound. Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling indole derivatives. This includes wearing appropriate protective equipment and avoiding inhalation, skin contact, and eye contact .

Future Directions

The field of indole derivatives is ripe for further exploration and exploitation, particularly in the assembly of pharmaceutically interesting scaffolds . The development of new synthesis methods and the investigation of novel applications are areas of ongoing research .

properties

IUPAC Name

2-butyl-8-[2-(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-3-4-13-26-16-24(12-10-22(26)28)11-7-14-27(17-24)23(29)15-20-18(2)25-21-9-6-5-8-19(20)21/h5-6,8-9,25H,3-4,7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIBSCJYKZOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2(CCCN(C2)C(=O)CC3=C(NC4=CC=CC=C43)C)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

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